molecular formula C23H25N3OS B3312207 4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide CAS No. 946301-40-2

4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No. B3312207
CAS RN: 946301-40-2
M. Wt: 391.5 g/mol
InChI Key: FMXYHSOMXJYXCM-UHFFFAOYSA-N
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Description

“4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide” is a compound that belongs to the class of thiazole derivatives . Thiazole is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of thiazole derivatives .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives have been the focus of many research studies due to their wide range of medicinal and biological properties . Future research may focus on synthesizing new thiazole derivatives and studying their potential applications in medicine and other fields .

properties

IUPAC Name

N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-15(2)17-8-10-19(11-9-17)22(27)24-14-20-21(18-6-4-16(3)5-7-18)25-23-26(20)12-13-28-23/h4-11,15H,12-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXYHSOMXJYXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 3
4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 4
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4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

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